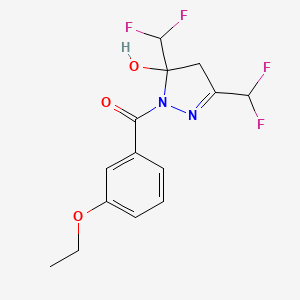
2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)-5-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)-5-(methylthio)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CMB, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)-5-(methylthio)benzamide is not fully understood. However, it has been proposed that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)-5-(methylthio)benzamide has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, and it has been found to induce apoptosis in cancer cells. In addition, this compound has been found to have antifungal activity, and it has been found to be effective against various fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)-5-(methylthio)benzamide in lab experiments include its potential anticancer and antifungal activity, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)-5-(methylthio)benzamide. One future direction is to study the mechanism of action of this compound in more detail, in order to better understand how it exerts its anticancer and antifungal activity. Another future direction is to study the potential toxicity of this compound in more detail, in order to determine its safety for use in humans. In addition, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of cancer and fungal infections.
Métodos De Síntesis
The synthesis of 2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)-5-(methylthio)benzamide has been reported using different methods. One of the methods involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 2-chloro-5-nitrobenzamide in the presence of a reducing agent, such as iron powder, to produce the desired compound. Another method involves the reaction of 2-chloro-5-nitrobenzamide with 1-methyl-1H-benzimidazole-2-thiol in the presence of a base, such as sodium hydroxide, to produce the desired compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)-5-(methylthio)benzamide has been studied for its potential applications in various fields of scientific research. This compound has been found to have anticancer activity, and it has been studied as a potential drug candidate for the treatment of cancer. In addition, this compound has been studied for its potential antifungal activity, and it has been found to be effective against various fungi.
Propiedades
IUPAC Name |
2-chloro-N-(1-methylbenzimidazol-2-yl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-20-14-6-4-3-5-13(14)18-16(20)19-15(21)11-9-10(22-2)7-8-12(11)17/h3-9H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWJNTMVEIJQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=CC(=C3)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)-5-(methylsulfanyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6005761.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(2-naphthylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6005765.png)
![N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6005773.png)

![N-(2,4-dimethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6005778.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methylbutyl)propanamide](/img/structure/B6005791.png)
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6005795.png)
![N-(3-methoxyphenyl)-3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6005802.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005814.png)
![5-[1-(4-fluorobenzyl)-2-pyrrolidinyl]-N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6005837.png)
![N-(4-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6005846.png)
![[(2S)-1-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-pyrrolidinyl]methanol](/img/structure/B6005847.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6005852.png)